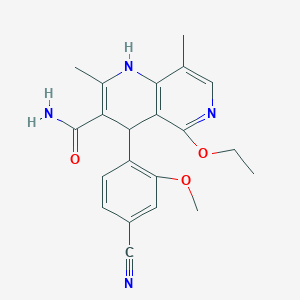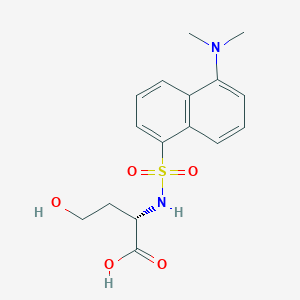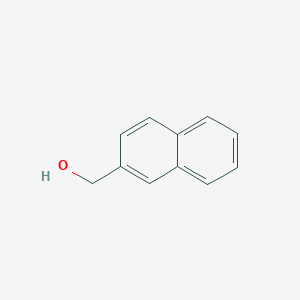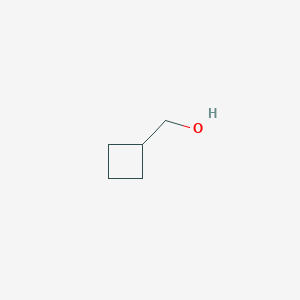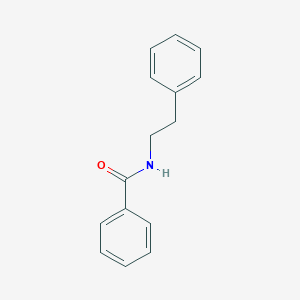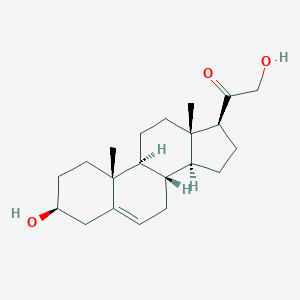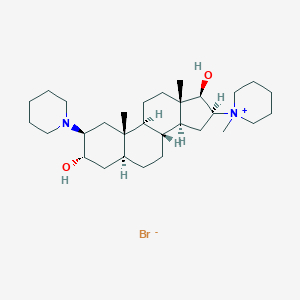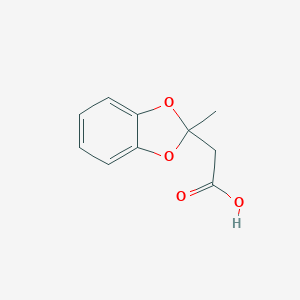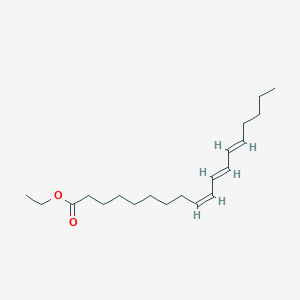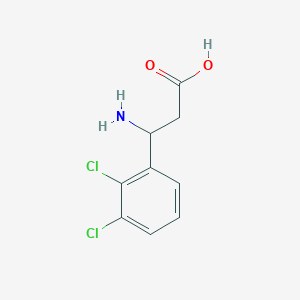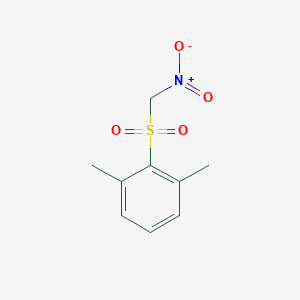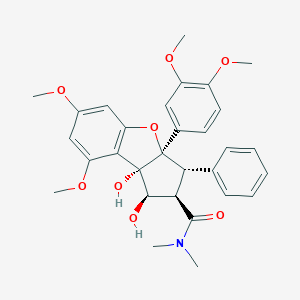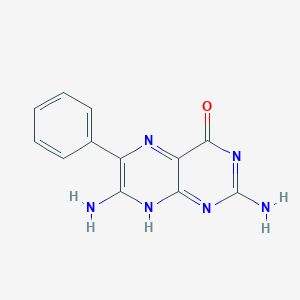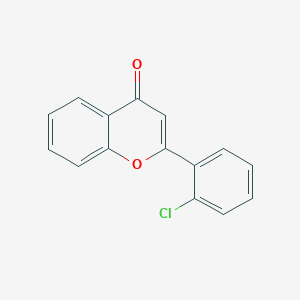
2'-Chloroflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroflavone is a synthetic flavone compound that has been of great interest to researchers due to its potential applications in scientific research. It is a derivative of flavone, which is a natural compound found in many plants. 2-Chloroflavone is synthesized using a specific method and has been shown to have various biochemical and physiological effects, making it an important tool for scientific research.
Mechanism Of Action
2-Chloroflavone exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling. Additionally, 2-Chloroflavone has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical And Physiological Effects
2-Chloroflavone has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of various enzymes and signaling pathways involved in inflammation. It has also been shown to have antiviral properties, inhibiting the replication of various viruses.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloroflavone in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. It also has anticancer and antiviral properties, making it a potential therapeutic agent. However, the limitations of using 2-Chloroflavone in lab experiments include its potential toxicity and the need for careful handling due to its synthesis method.
Future Directions
There are many potential future directions for research involving 2-Chloroflavone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to explore its mechanism of action in more detail, including its effects on various enzymes and signaling pathways. Additionally, further research could be done to investigate the potential side effects and toxicity of 2-Chloroflavone.
Synthesis Methods
The synthesis of 2-Chloroflavone involves the reaction of 2-hydroxyflavone with thionyl chloride and hydrogen chloride gas. The reaction takes place under specific conditions and requires careful handling of the reactants. The resulting compound is purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
2-Chloroflavone has been extensively used in scientific research due to its ability to inhibit various enzymes and signaling pathways. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. It has also been used as a tool to study the mechanisms of various diseases, including cancer and viral infections.
properties
CAS RN |
116115-48-1 |
|---|---|
Product Name |
2'-Chloroflavone |
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
InChI Key |
BSMFMHNXXKRTHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
Other CAS RN |
116115-48-1 |
synonyms |
2'-chloroflavone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



dimethyl-](/img/structure/B45161.png)
